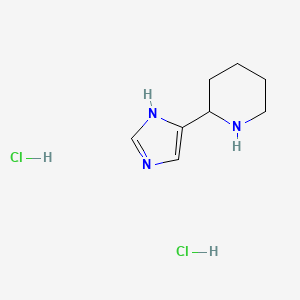
2-(1H-IMIDAZOL-4-YL)-PIPERIDINE 2HCL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Imidazol-4-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H13N32ClH It is a derivative of imidazole and piperidine, two important classes of heterocyclic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-4-yl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dichloromethane or methanol at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of microreactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
2-(1H-Imidazol-4-yl)piperidine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazolones, while substitution reactions can yield a variety of functionalized imidazole derivatives .
科学的研究の応用
2-(1H-Imidazol-4-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
作用機序
The mechanism of action of 2-(1H-Imidazol-4-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making the compound useful in drug development and other applications .
類似化合物との比較
Similar Compounds
- 4-(1H-Imidazol-2-yl)piperidine dihydrochloride
- 2-(1H-Imidazol-1-yl)ethylpiperidine dihydrochloride
- 1,4-Di(1H-imidazol-4-yl)benzene
Uniqueness
2-(1H-Imidazol-4-yl)piperidine dihydrochloride is unique due to its specific combination of the imidazole and piperidine rings. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets further enhances its utility in scientific research .
特性
CAS番号 |
51746-84-0 |
|---|---|
分子式 |
C8H15Cl2N3 |
分子量 |
224.13 g/mol |
IUPAC名 |
2-(1H-imidazol-5-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-4-10-7(3-1)8-5-9-6-11-8;;/h5-7,10H,1-4H2,(H,9,11);2*1H |
InChIキー |
OJRQDCOWYBNEFZ-UHFFFAOYSA-N |
SMILES |
C1CCNC(C1)C2=CN=CN2.Cl.Cl |
正規SMILES |
C1CCNC(C1)C2=CN=CN2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















